![molecular formula C22H22ClN4NaO4 B606070 sodium;[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-[3-methyl-4-(3-oxomorpholin-4-yl)benzoyl]azanide CAS No. 1622159-00-5](/img/structure/B606070.png)
sodium;[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-[3-methyl-4-(3-oxomorpholin-4-yl)benzoyl]azanide
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Overview
Description
BI-11634 is a small molecule drug that acts as a factor Xa inhibitor. It has the molecular formula C22H23ClN4NaO4 and a molecular weight of 464.8818 g/mol . This compound is primarily being researched for its potential use in treating cardiovascular disorders .
Preparation Methods
The synthesis of BI-11634 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
BI-11634 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: BI-11634 can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
BI-11634 has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving factor Xa inhibitors.
Biology: The compound is studied for its interactions with biological targets, particularly factor Xa.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery.
Mechanism of Action
BI-11634 exerts its effects by inhibiting factor Xa, an enzyme that plays a crucial role in the coagulation cascade. By inhibiting factor Xa, BI-11634 prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. This mechanism makes it a potential therapeutic agent for preventing and treating thromboembolic disorders .
Comparison with Similar Compounds
BI-11634 is unique among factor Xa inhibitors due to its specific molecular structure and interaction with the enzyme. Similar compounds include:
Rivaroxaban: Another factor Xa inhibitor used clinically to prevent and treat blood clots.
Apixaban: A factor Xa inhibitor with a different molecular structure but similar therapeutic use.
Edoxaban: Another factor Xa inhibitor with distinct pharmacokinetic properties.
These compounds share the common mechanism of inhibiting factor Xa but differ in their molecular structures, pharmacokinetics, and clinical applications .
Biological Activity
The compound sodium;[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-[3-methyl-4-(3-oxomorpholin-4-yl)benzoyl]azanide is a complex organic molecule that incorporates a benzimidazole moiety, known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
- SMILES : ClC1=CC(N=C(CO)N2)=C2C=C1
- Molecular Formula : C22H20ClN9O
Pharmacological Properties
The biological activity of this compound has been evaluated in several studies, highlighting its potential in various therapeutic areas.
Anticancer Activity
Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For instance, similar compounds have shown promising results as antiproliferative agents against breast cancer cell lines, with IC50 values in the nanomolar range. These compounds induce cell cycle arrest and apoptosis in cancer cells while sparing non-tumorigenic cells .
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
Sodium;[(1R)-... | MCF-7 (ER+/PR+) | 52 | Induces G2/M phase arrest |
Sodium;[(1R)-... | MDA-MB-231 (Triple-Neg.) | 74 | Inhibits tubulin polymerization |
The mechanism by which this compound exerts its effects appears to involve tubulin inhibition , which disrupts microtubule dynamics critical for mitotic progression. Computational docking studies have suggested that the compound binds to the colchicine site on tubulin, thereby preventing polymerization and leading to mitotic catastrophe in cancer cells .
Case Studies
A study focused on a related benzimidazole compound demonstrated its efficacy in inducing apoptosis through the activation of caspase pathways in breast cancer cells. The study utilized immunofluorescence techniques to visualize changes in tubulin dynamics and confirmed the induction of multinucleation as a hallmark of mitotic failure .
Properties
CAS No. |
1622159-00-5 |
---|---|
Molecular Formula |
C22H22ClN4NaO4 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
sodium;[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-[3-methyl-4-(3-oxomorpholin-4-yl)benzoyl]azanide |
InChI |
InChI=1S/C22H23ClN4O4.Na/c1-13-9-14(3-6-19(13)27-7-8-31-12-20(27)28)22(29)26-18(11-30-2)21-24-16-5-4-15(23)10-17(16)25-21;/h3-6,9-10,18H,7-8,11-12H2,1-2H3,(H2,24,25,26,29);/q;+1/p-1/t18-;/m0./s1 |
InChI Key |
OJSUHLVJVGHFKW-FERBBOLQSA-M |
SMILES |
CC1=C(C=CC(=C1)C(=O)[N-]C(COC)C2=NC3=C(N2)C=C(C=C3)Cl)N4CCOCC4=O.[Na+] |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)[N-][C@@H](COC)C2=NC3=C(N2)C=C(C=C3)Cl)N4CCOCC4=O.[Na+] |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)[N-]C(COC)C2=NC3=C(N2)C=C(C=C3)Cl)N4CCOCC4=O.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BI-11634; BI 11634; BI11634 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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